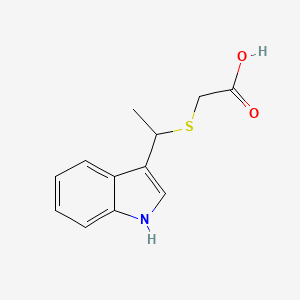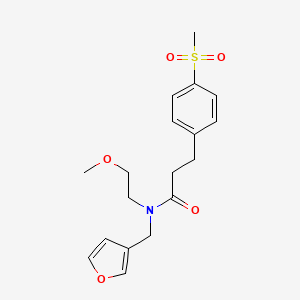![molecular formula C22H26FN5O4 B2738107 6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1021257-46-4](/img/structure/B2738107.png)
6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound appears to contain several functional groups, including a fluorophenyl group, a piperazine ring, a carbonyl group, a pyrrolopyrimidine ring, and a methoxyethyl group. These groups could potentially confer a variety of properties to the compound, depending on their arrangement and interactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a fluorine atom could increase its electronegativity and polarity, potentially affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Fluorescent Ligands for Receptor Visualization
The synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors involve derivatives of 1-(2-methoxyphenyl)piperazine, which contain an environment-sensitive fluorescent moiety. These compounds display high affinity for 5-HT1A receptors and good fluorescence properties, making them useful for visualizing 5-HT1A receptors overexpressed in cells via fluorescence microscopy (Lacivita et al., 2009).
Novel Syntheses of Heterocyclic Compounds
Research into the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents involves the creation of new chemical structures. These structures, which include modifications and substitutions on the core chemical framework, have shown potential as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antagonist Activity and Drug Development
The development of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for antagonist activity against specific receptors showcases the compound's utility in creating potent antagonists with potential therapeutic applications. This includes compounds with significant 5-HT2 antagonist activity, which could be valuable in the development of treatments for disorders related to serotonin receptors (Watanabe et al., 1992).
Herbicidal Activity
The compound's derivatives have been explored for their herbicidal activity, with novel 1-phenyl-piperazine-2,6-diones showing promising results. This highlights its potential in agricultural applications, offering a new class of herbicides for controlling unwanted vegetation (Li et al., 2005).
Synthesis of Piperazine Derivatives
Research into the synthesis of 2,6-bridged piperazine-3-ones via N-acyliminium ion chemistry demonstrates the versatility of this compound in generating various piperazine derivatives. These derivatives have applications in the synthesis of pharmaceuticals and organic molecules, showcasing the compound's role in facilitating diverse chemical reactions (Veerman et al., 2003).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[4-(4-fluorophenyl)piperazine-1-carbonyl]-7-(2-methoxyethyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O4/c1-24-19-17(20(29)25(2)22(24)31)14-18(28(19)12-13-32-3)21(30)27-10-8-26(9-11-27)16-6-4-15(23)5-7-16/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZJLZWBPYIHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2738025.png)

![3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2738033.png)
![N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2738034.png)
![8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)



![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]propanamide](/img/structure/B2738041.png)


![N-cyclopentyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2738044.png)

![7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2738046.png)
